

A Technical Guide to the Solubility of 1-Undecyne in Organic Solvents

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Compound of Interest

Compound Name: 1-Undecyne

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This technical guide provides a comprehensive overview of the solubility of **1-undecyne** in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative data and furnishes a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, a representative reaction workflow involving **1-undecyne**, relevant to synthetic chemistry and drug development, is provided.

Quantitative Solubility Data

Precise quantitative solubility data for **1-undecyne** in a range of organic solvents is not readily available in published scientific literature and chemical databases. However, qualitative descriptions of its solubility have been compiled from various sources. "Miscible" indicates that the substances will mix in all proportions, forming a single homogeneous phase.

Solvent	IUPAC Name	Polarity	Qualitative Solubility of 1-Undecyne
Acetone	Propan-2-one	Polar aprotic	Miscible[1][2][3]
Diethyl Ether	Ethoxyethane	Non-polar	Miscible[1][2][3]
Ethanol	Ethanol	Polar protic	Miscible[1][2][3]
Benzene	Benzene	Non-polar	Miscible[1][2][3]
Chloroform	Trichloromethane	Polar aprotic	Soluble[2]
Methanol	Methanol	Polar protic	Sparingly Soluble[2]
Hexane	Hexane	Non-polar	Soluble (predicted based on "like dissolves like")
Toluene	Toluene	Non-polar	Soluble (predicted based on "like dissolves like")
Water	Water	Polar protic	Slightly miscible/Insoluble[1][2][3]

Note on Predicted Solubility: The solubility of **1-undecyne** in hexane and toluene is predicted to be high ("soluble") based on the chemical principle of "like dissolves like." **1-Undecyne** is a long-chain terminal alkyne, making it a non-polar molecule. Hexane and toluene are also non-polar solvents, and therefore, are expected to be excellent solvents for **1-undecyne**.

Experimental Protocol: Determination of 1-Undecyne Solubility via the Shake-Flask Method and Gas Chromatography

This section details a standardized experimental procedure for the quantitative determination of the solubility of **1-undecyne**, a liquid, in an organic solvent.

Principle

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a solvent.^{[4][5][6][7]} An excess of the solute (**1-undecyne**) is mixed with the solvent and agitated at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as gas chromatography (GC).^{[8][9]}

Materials and Equipment

- **1-Undecyne** (solute)
- Organic solvent of interest (e.g., hexane, ethanol)
- Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)
- Thermostatic shaker or incubator capable of maintaining a constant temperature
- Centrifuge
- Syringes and syringe filters (PTFE, 0.22 µm)
- Volumetric flasks and pipettes
- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-1 or a mid-polar column like DB-17)
- Analytical balance

Procedure

1. Preparation of the Saturated Solution:

- Add an excess amount of **1-undecyne** to a pre-weighed glass vial.
- Add a known volume or mass of the organic solvent to the vial. The amount of **1-undecyne** should be sufficient to ensure that a separate phase of undissolved **1-undecyne** is visible after equilibration.

- Securely seal the vial to prevent any loss of solvent or solute due to evaporation.
- Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
- Agitate the vials for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of **1-undecyne** in the solvent has reached a plateau, indicating equilibrium.

2. Sample Preparation for Analysis:

- Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed for a period to allow for phase separation.
- To further separate the undissolved **1-undecyne**, centrifuge the vials at a moderate speed.
- Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining micro-droplets of undissolved **1-undecyne**.

3. Quantitative Analysis by Gas Chromatography (GC):

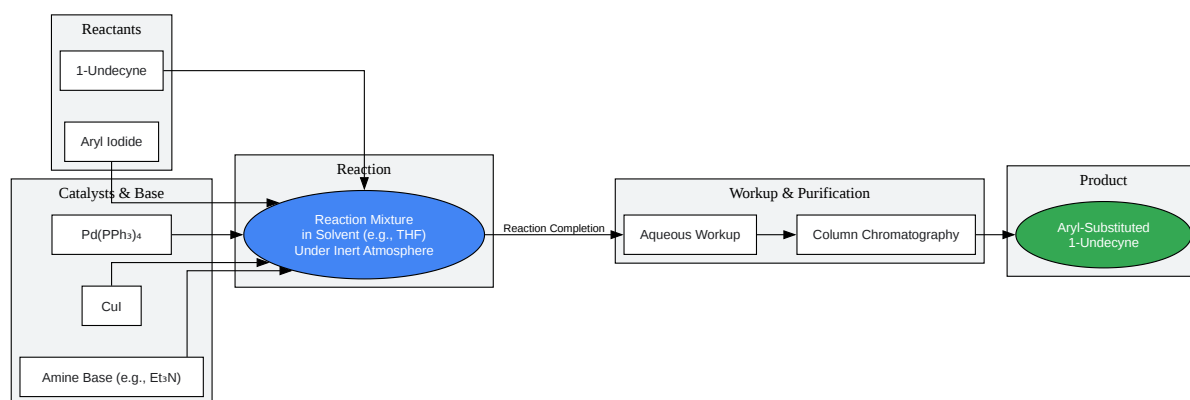
- Preparation of Calibration Standards: Prepare a series of standard solutions of **1-undecyne** in the same organic solvent at known concentrations. These standards should bracket the expected solubility of **1-undecyne**.
- GC Analysis:
 - Inject a known volume of each standard solution into the GC-FID system to generate a calibration curve of peak area versus concentration.
 - Inject a known volume of the filtered saturated solution of **1-undecyne** into the GC-FID system.
 - Record the peak area corresponding to **1-undecyne** in the chromatogram.
- Calculation of Solubility:

- Using the calibration curve, determine the concentration of **1-undecyne** in the saturated solution.
- Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualization of a Key Reaction: Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis, particularly in the development of pharmaceuticals and functional materials.^{[10][11][12]} It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.^{[10][11][12]} **1-Undecyne**, as a terminal alkyne, is an excellent substrate for this reaction.

Below is a Graphviz diagram illustrating the general workflow of a Sonogashira coupling reaction between **1-undecyne** and an aryl iodide.



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A generalized workflow for the Sonogashira coupling of **1-undecyne**.

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